N1,N6-Diphenyl-N1,N6-bis(6-phenyldibenzo[b,d]furan-4-yl)pyrene-1,6-diamine
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Overview
Description
N1,N6-Diphenyl-N1,N6-bis(6-phenyldibenzo[b,d]furan-4-yl)pyrene-1,6-diamine is a complex organic compound characterized by its multiple aromatic rings and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N6-Diphenyl-N1,N6-bis(6-phenyldibenzo[b,d]furan-4-yl)pyrene-1,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Dibenzofuran Derivatives: The initial step involves the synthesis of 6-phenyldibenzo[b,d]furan-4-yl derivatives through a Suzuki coupling reaction. This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene under an inert atmosphere.
Coupling with Pyrene Derivatives: The dibenzofuran derivatives are then coupled with pyrene-1,6-diamine using a Buchwald-Hartwig amination reaction. This step also employs a palladium catalyst, typically Pd2(dba)3, and a ligand such as Xantphos, in the presence of a base like sodium tert-butoxide.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
N1,N6-Diphenyl-N1,N6-bis(6-phenyldibenzo[b,d]furan-4-yl)pyrene-1,6-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the aromatic rings to more saturated forms.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings. Common reagents include halogens (for halogenation), nitronium ions (for nitration), and sulfonyl chlorides (for sulfonation).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst for halogenation; concentrated nitric acid for nitration.
Major Products
Oxidation: Quinone derivatives.
Reduction: Partially or fully hydrogenated aromatic rings.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
N1,N6-Diphenyl-N1,N6-bis(6-phenyldibenzo[b,d]furan-4-yl)pyrene-1,6-diamine has several applications in scientific research:
Organic Electronics: Due to its extended conjugated system, this compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: Its unique structural properties make it a candidate for use in high-performance polymers and advanced composite materials.
Biological Studies: The compound’s ability to interact with biological macromolecules is explored in drug design and molecular probes.
Chemical Sensors: Its sensitivity to various chemical environments makes it useful in the development of sensors for detecting environmental pollutants or biological markers.
Mechanism of Action
The mechanism by which N1,N6-Diphenyl-N1,N6-bis(6-phenyldibenzo[b,d]furan-4-yl)pyrene-1,6-diamine exerts its effects is largely dependent on its application:
In Organic Electronics: The compound’s extended π-conjugation facilitates efficient charge transport and light emission, crucial for OLEDs and OPVs.
In Biological Systems: It can intercalate with DNA or interact with proteins, affecting their function and providing a basis for its use in molecular probes and drug design.
Comparison with Similar Compounds
Similar Compounds
- N1,N6-Diphenyl-N1,N6-bis(4-biphenyl)pyrene-1,6-diamine
- N1,N6-Diphenyl-N1,N6-bis(4-terphenyl)pyrene-1,6-diamine
- N1,N6-Diphenyl-N1,N6-bis(4-phenylphenyl)pyrene-1,6-diamine
Uniqueness
Compared to similar compounds, N1,N6-Diphenyl-N1,N6-bis(6-phenyldibenzo[b,d]furan-4-yl)pyrene-1,6-diamine stands out due to its dibenzofuran moieties, which enhance its electronic properties and stability. This makes it particularly suitable for high-performance electronic applications and advanced material development.
Properties
IUPAC Name |
1-N,6-N-diphenyl-1-N,6-N-bis(6-phenyldibenzofuran-4-yl)pyrene-1,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H40N2O2/c1-5-17-41(18-6-1)47-25-13-27-49-51-29-15-31-57(63(51)67-61(47)49)65(45-21-9-3-10-22-45)55-39-35-43-34-38-54-56(40-36-44-33-37-53(55)59(43)60(44)54)66(46-23-11-4-12-24-46)58-32-16-30-52-50-28-14-26-48(62(50)68-64(52)58)42-19-7-2-8-20-42/h1-40H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGZHLZHNKUXJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2OC4=C3C=CC=C4N(C5=CC=CC=C5)C6=C7C=CC8=C9C7=C(C=CC9=C(C=C8)N(C1=CC=CC=C1)C1=CC=CC2=C1OC1=C2C=CC=C1C1=CC=CC=C1)C=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H40N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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